2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid
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Overview
Description
2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable intermediate in peptide synthesis and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid typically involves multiple steps, starting from commercially available starting materials. The process often includes the protection of amino groups using the Fmoc group, followed by coupling reactions to form the desired peptide bonds. Common reagents used in these reactions include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for activation of carboxyl groups .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the compound is assembled step-by-step on a solid support, followed by cleavage and purification .
Chemical Reactions Analysis
Types of Reactions
2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of 2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The Fmoc group plays a crucial role in protecting amino groups during peptide synthesis, allowing for the selective formation of peptide bonds. The compound’s structure enables it to participate in various biochemical reactions, facilitating the study of biological processes and the development of new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid: Another Fmoc-protected amino acid derivative used in peptide synthesis.
(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic Acid: A compound with similar protective groups and applications in peptide synthesis.
Uniqueness
2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid is unique due to its specific structure, which includes both the Fmoc group and a phenylpropanoyl moiety. This combination of functional groups makes it particularly valuable in the synthesis of complex peptides and other bioactive molecules .
Properties
Molecular Formula |
C28H27N3O6 |
---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C28H27N3O6/c32-25(29-16-26(33)34)15-30-27(35)24(14-18-8-2-1-3-9-18)31-28(36)37-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,32)(H,30,35)(H,31,36)(H,33,34) |
InChI Key |
VGTCZXHQZDLOAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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